(2-isocyanoethyl)cyclopropane
Description
Properties
CAS No. |
602268-87-1 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isocyanoethyl Cyclopropane and Analogous Scaffolds
Direct Synthetic Routes to (2-Isocyanoethyl)cyclopropane
Direct syntheses focus on the sequential construction of the molecule, either by forming the isocyanide on a pre-existing cyclopropane (B1198618) structure or by building the cyclopropane ring onto a precursor that already contains the isocyanoethyl moiety.
The most prevalent and reliable method for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.govthieme-connect.com This transformation is the final step in a common two-step sequence starting from a primary amine: formylation followed by dehydration. nih.govlookchem.com For the synthesis of this compound, the immediate precursor would be N-(2-cyclopropylethyl)formamide. A variety of dehydrating agents can be employed for this conversion, each with its own advantages regarding reaction conditions, substrate scope, and efficiency. lookchem.comrsc.org
Commonly used reagents for the dehydration of formamides include:
Phosphorus oxychloride (POCl₃): Often used with a tertiary amine base, POCl₃ is a practical and widely applied reagent for this conversion, suitable for many structural motifs. nih.govrsc.org Recent protocols have demonstrated its effectiveness in solvent-free conditions, offering high yields and purity in minutes. nih.gov
p-Toluenesulfonyl chloride (p-TsCl): In the presence of a base like pyridine, p-TsCl serves as an inexpensive and less toxic alternative to phosgene-based reagents. rsc.orgrsc.org It is particularly effective for non-sterically hindered aliphatic formamides, providing high yields and a simplified work-up. rsc.orgrsc.org The mechanism involves activation of the formamide (B127407) oxygen by the sulfonyl chloride. stackexchange.com
Triphenylphosphine (B44618) (PPh₃) and Iodine: This combination provides a mild and efficient system for dehydrating both alkyl and aryl formamides at ambient temperatures. thieme-connect.com
Burgess Reagent: This reagent is known for being halide-free and is highly effective for converting formamides to isocyanides in high yields, particularly for substrates sensitive to halide-based reagents. psu.edu
XtalFluor-E ([Et₂NSF₂]BF₄): This fluorinating agent has also been successfully applied to the dehydration of formamides, producing a range of isocyanides in excellent yields. lookchem.com
The choice of reagent can be critical and is often determined by the substrate's functional group tolerance and the desired scale of the reaction.
Table 1: Comparison of Common Reagents for Formamide Dehydration
| Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| POCl₃ / Base | 0 °C to RT, with tertiary amine | High yields, fast, widely applicable | Hazardous reagent | nih.govrsc.org |
| p-TsCl / Pyridine | RT to reflux | Inexpensive, low toxicity, simple work-up | Can require higher temperatures | rsc.orgrsc.org |
| PPh₃ / I₂ / Base | Ambient temperature | Mild conditions, readily available reagents | Generates triphenylphosphine oxide byproduct | thieme-connect.comrsc.org |
| Burgess Reagent | RT, CH₂Cl₂ | High yields, halide-free, good for sensitive substrates | Expensive | psu.edu |
| XtalFluor-E / Base | RT, CH₂Cl₂ | High yields, stable crystalline solid | Expensive, specialized reagent | lookchem.com |
An alternative direct approach involves forming the cyclopropane ring on a molecule that already contains the isocyanide or a suitable precursor. The Simmons-Smith reaction is a powerful and widely used method for the stereospecific cyclopropanation of alkenes. nih.govwikipedia.org This reaction typically involves an organozinc carbenoid, such as that formed from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.orgmarquette.edu
For the synthesis of this compound, this strategy would involve the cyclopropanation of an olefin such as 4-isocyanobut-1-ene (B14521505) or a more stable precursor like N-allylformamide. A key feature of the Simmons-Smith reaction is its ability to be directed by proximal functional groups, particularly hydroxyl or amino groups, which coordinate to the zinc reagent and direct the cyclopropanation to the syn face. wikipedia.orgorganic-chemistry.org This directing effect allows for high diastereoselectivity in the formation of the cyclopropane ring. rsc.org Modified versions of the reagent, such as the Furukawa modification (Et₂Zn/CH₂I₂), can enhance reactivity. wikipedia.org
A complete synthesis of this compound would logically combine several fundamental transformations. A plausible multi-step sequence could begin with a commercially available cyclopropane derivative, which is then elaborated to introduce the isocyanoethyl side chain. For example, a synthetic route could involve:
Starting with a precursor like (cyclopropylmethyl)amine.
N-alkylation with a two-carbon electrophile containing a leaving group.
Alternatively, starting from 2-cyclopropylethan-1-amine.
Formylation of the resulting primary amine using ethyl formate (B1220265) or a similar reagent to yield N-(2-cyclopropylethyl)formamide.
Dehydration of the formamide using one of the methods described in section 2.1.1 to afford the final product, this compound.
Such multi-step sequences, while linear, rely on well-established and high-yielding reactions, making them a practical approach for laboratory-scale synthesis. syrris.jp
Indirect Strategies and Cascade Syntheses Involving this compound Frameworks
Beyond direct synthesis, isocyanoethyl cyclopropane frameworks can be involved in more complex synthetic strategies. These include the formation of the cyclopropane ring on functionalized olefins and the use of the title compound as a building block in reactions that rapidly build molecular complexity.
The construction of cyclopropanes from olefins is a cornerstone of organic synthesis. masterorganicchemistry.com While the Simmons-Smith reaction is effective, other methods can also be applied to olefins containing isocyanide functionalities or their precursors. For instance, transition metal-catalyzed decomposition of diazo reagents can generate a metallocarbenoid that adds to a C=C double bond. nih.gov Rhodium(II) catalysts are particularly effective for the cyclopropanation of olefins with diazo esters. nih.gov This method could potentially be applied to an isocyanide-substituted olefin, provided the isocyanide group is stable to the reaction conditions. The choice of method often depends on the electronic nature of the olefin, with different catalysts and reagents being optimal for electron-rich versus electron-poor systems. nih.gov
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which combine three or more reactants in a single operation to generate complex products with high atom economy. beilstein-journals.orgfrontiersin.org The this compound molecule, with its unique steric and electronic profile, is an ideal candidate for use as the isocyanide component in these transformations.
The most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. nih.govbeilstein-journals.org
The Passerini Reaction: This three-component reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a non-ionic pathway, making it favorable in aprotic solvents. organic-chemistry.orgnih.gov Employing this compound in a Passerini reaction would yield a product containing the cyclopropylethyl amide moiety.
The Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, which together form an α-acylamino amide. beilstein-journals.orgnih.gov The Ugi reaction is highly versatile, tolerating a wide variety of substituents on all four components. beilstein-journals.orgbeilstein-journals.org The initial step involves the formation of an imine, which then reacts with the isocyanide and the carboxylate. nih.govmdpi.com Using this compound as the isocyanide component in an Ugi reaction provides a powerful method for incorporating the cyclopropane motif into peptide-like scaffolds. beilstein-journals.orgnih.gov
These MCRs represent a highly efficient strategy for leveraging the this compound scaffold to rapidly generate libraries of diverse and complex molecules. frontiersin.orgmdpi.com Furthermore, cascade reactions, where a single event triggers a sequence of bond-forming transformations, have been reported for related structures like 3-(2-isocyanoethyl)indoles, leading to complex polycyclic systems. nih.gov This suggests that this compound could similarly serve as a key reactant in novel cascade sequences.
Table 2: Key Features of Passerini and Ugi Multicomponent Reactions
| Reaction | Components | Product | Key Intermediate | Typical Solvents | Citations |
|---|---|---|---|---|---|
| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Amide | α-Adduct from cyclic transition state | Aprotic (e.g., CH₂Cl₂, THF) | wikipedia.orgorganic-chemistry.orgnih.gov |
| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | α-Acylamino Amide | Nitrilium ion | Polar protic (e.g., MeOH, TFE) | beilstein-journals.orgnih.govmdpi.com |
Annulation and Ring-Forming Transformations
The construction of the cyclopropane ring is a cornerstone of synthetic organic chemistry, with numerous strategies developed to access this strained yet valuable motif. Annulation and ring-forming transformations represent a powerful class of reactions for the synthesis of cyclopropanes, including those functionalized with moieties analogous to the 2-isocyanoethyl group. These methods often involve the formation of one or more rings in a single or sequential operation, providing efficient access to complex molecular architectures. Key among these are Michael-initiated ring closure (MIRC) reactions and various cycloaddition/annulation strategies involving donor-acceptor cyclopropanes.
Michael-Initiated Ring Closure (MIRC) for Nitrile-Substituted Cyclopropanes
A prominent and efficient method for the synthesis of cyclopropanes bearing a nitrile group, a direct precursor to an amino or isocyano functionality, is the Michael-initiated ring closure (MIRC) reaction. acs.orgchemrxiv.orgrsc.org This tandem process involves the initial Michael-type addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.gov
A notable example is the base-promoted synthesis of dinitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles. nih.govacs.org This transition-metal-free approach offers high efficiency and good functional group tolerance under mild conditions. The reaction proceeds through a tandem Michael addition followed by an intramolecular cyclization. acs.org A variety of substituted 2-arylacetonitriles and α-bromoennitriles have been shown to be compatible with this methodology, affording the corresponding dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govacs.org
The general scheme for this transformation is as follows:
Scheme 1: Base-promoted synthesis of dinitrile-substituted cyclopropanes via MIRC.
The reaction between a 2-arylacetonitrile and an α-bromoennitrile in the presence of a suitable base leads to the formation of the cyclopropane ring. The stereochemistry of the final product, whether cis or trans with respect to the nitrile groups, can be influenced by the reaction conditions and the nature of the substrates. acs.org
| 2-Arylacetonitrile Reactant | α-Bromoennitrile Reactant | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|---|
| 2-(Pyridin-2-yl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 92 | >20:1 |
| 2-(Pyridin-3-yl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 85 | >20:1 |
| 2-(p-Tolyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 78 | 10:1 |
| 2-(4-Methoxyphenyl)acetonitrile | (Z)-2-Bromo-3-phenylacrylonitrile | Cs2CO3 | CH3CN | 81 | 10:1 |
| Phenylacetonitrile | (Z)-2-Bromo-3-(thiophen-2-yl)acrylonitrile | Cs2CO3 | CH3CN | 75 | >20:1 |
Annulation Reactions of Aminocyclopropanes
Aminocyclopropanes are versatile building blocks in organic synthesis and serve as valuable precursors for more complex nitrogen-containing molecules. nih.gov Various annulation strategies have been developed that utilize the reactivity of the aminocyclopropane moiety to construct larger ring systems, demonstrating the utility of this scaffold in synthetic chemistry. acs.orgnih.govrsc.orgrsc.org
One such strategy is the [3+2] annulation of donor-acceptor aminocyclopropanes with aldehydes, catalyzed by iron trichloride. This method provides stereoselective access to 2-aminotetrahydrofurans, which are core structures in many biologically active molecules. acs.org The reaction proceeds with excellent yields and high diastereoselectivity. acs.org
Furthermore, a [3+3] annulation reaction between aminocyclopropanes and thiophenols has been reported for the synthesis of 4-amino thiochromans. acs.org This one-pot reaction proceeds under mild conditions with good functional group tolerance and complete regioselectivity. acs.org The scope of this transformation has been demonstrated with various substituted thiophenols and N-protected aminocyclopropanes. acs.org
| Aminocyclopropane Reactant | Thiophenol Reactant | Conditions | Yield (%) |
|---|---|---|---|
| N-Cyclopropylbenzamide | Thiophenol | NIS, H+, CHCl3, rt | 85 |
| N-Cyclopropyl-4-fluorobenzamide | Thiophenol | NIS, H+, CHCl3, rt | 67 |
| N-Cyclopropyl-4-nitrobenzamide | Thiophenol | NIS, H+, CHCl3, rt | 79 |
| N-Cyclopropyl-2-furoylamide | 4-Methylthiophenol | NIS, H+, CHCl3, rt | 72 |
| tert-Butyl cyclopropylcarbamate | 4-Chlorothiophenol | NIS, H+, CHCl3, rt | 58 |
Catalytic [3+2] dearomative annulation of donor-acceptor aminocyclopropane monoesters with indoles has also been achieved using triethylsilyl triflimide as a catalyst. nih.govrsc.org This reaction efficiently produces complex tricyclic indoline (B122111) frameworks containing four stereogenic centers, including all-carbon quaternary centers, in high yields and diastereoselectivities. nih.govrsc.org These examples underscore the versatility of aminocyclopropane scaffolds in constructing diverse and medicinally relevant heterocyclic systems through annulation strategies.
Chemical Reactivity and Mechanistic Investigations of 2 Isocyanoethyl Cyclopropane
Cycloaddition Reactions of the Isocyanide Group
The isocyanide functional group is well-known for its participation in a variety of cycloaddition reactions, acting as a source of a single carbon atom. This reactivity is attributed to its carbenoid character, allowing it to react with both π-systems and polar functional groups to construct diverse heterocyclic frameworks.
Isocyanides can participate in formal [3+2] cycloadditions with a range of 1,3-dipoles. In these reactions, the isocyanide acts as the two-electron component (dipolarophile). Although specific studies on (2-isocyanoethyl)cyclopropane are not prevalent, its isocyanide group is expected to undergo cycloadditions with classic 1,3-dipoles such as azides, nitrile oxides, and nitrones. Such reactions would provide access to five-membered heterocycles containing a cyclopropylethyl substituent.
Molecular Electron Density Theory (MEDT) studies on related systems, such as the reaction of nitrones with strained alkylidene cyclopropanes, indicate that the presence of a cyclopropane (B1198618) ring can lower the activation enthalpy of the cycloaddition process due to the release of ring strain in the transition state. nih.govresearchgate.net While these studies focus on the cyclopropane participating as part of the alkene component, the principle of strain release influencing reactivity is broadly applicable. The reaction of this compound with a 1,3-dipole would likely proceed through a concerted mechanism, characteristic of many pericyclic reactions, to yield a substituted tetrazole, oxadiazole, or related heterocycle.
Table 1: Potential [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole Partner | Resulting Heterocycle |
| Phenyl Azide | 1-Phenyl-5-(2-cyclopropylethyl)-1H-tetrazole |
| Benzonitrile Oxide | 3-Phenyl-5-(2-cyclopropylethyl)-1,2,4-oxadiazole |
| N-tert-Butylnitrone | 2-tert-Butyl-3-(2-cyclopropylethyl)-1,2,5-oxadiazolidine |
Beyond [3+2] cycloadditions, the isocyanide group of this compound is a versatile partner in other cycloaddition pathways, particularly multicomponent reactions (MCRs) that result in cyclic products. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. nih.gov In a potential Ugi-type reaction, this compound could react with an aldehyde, an amine, and a carboxylic acid to form an α-acylamino carboxamide derivative. If a bifunctional starting material is used, a subsequent cyclization step can lead to the formation of complex heterocyclic structures, such as β-lactams or other constrained peptidomimetics. nih.gov
Furthermore, transition metal-catalyzed cycloadditions represent another avenue of reactivity. For instance, nickel-catalyzed [5+1] cycloadditions between cyclopropenes and isocyanides have been reported to form benzene (B151609) derivatives, demonstrating the ability of isocyanides to act as a C1 building block in ring construction. researchgate.net While this involves a cyclopropene (B1174273) rather than a cyclopropane, it highlights the potential for metal-catalyzed pathways to unlock novel cycloadditions involving the isocyanide group of this compound.
Cascade and Rearrangement Reactions Involving the Cyclopropane Ring
The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening and rearrangement reactions, particularly when activated by adjacent functional groups or external reagents like Lewis acids. nih.gov The presence of the tethered isocyanoethyl group provides an opportunity for unique intramolecular reactions.
The cyclopropane ring can act as a nucleophile, attacking an activated isocyanide group in an intramolecular fashion. Activation of the isocyanide with a Lewis acid or a strong protic acid would generate a nitrilium ion intermediate. This electrophilic species can be trapped by the C-C bond of the cyclopropane ring, leading to the formation of a spirocyclic system. This type of transformation is analogous to dearomative spirocyclization cascades seen in more complex systems like tryptamine-derived isocyanides, where an indole (B1671886) ring acts as the nucleophile. nih.govnih.gov In the case of this compound, the reaction would likely proceed through a cyclopropylcarbinyl-like cation, which could rearrange or be trapped to afford a spiro[2.4]heptane derivative.
A plausible mechanistic pathway involves the coordination of a Lewis acid (e.g., BF₃·OEt₂) to the isocyanide, enhancing its electrophilicity. The neighboring cyclopropane ring then attacks the activated carbon, leading to a concerted ring-opening and spirocyclization to form a five-membered heterocyclic ring fused at the spiro center.
The cyclopropane ring in this compound can undergo ring-opening through various mechanisms, including reactions mediated by Lewis acids or radical initiators. In the presence of a Lewis acid, donor-acceptor (D-A) cyclopropanes are known to undergo ring-opening to form a zwitterionic intermediate that can be trapped by nucleophiles. nih.govnih.gov While this compound is not a classical D-A cyclopropane, the coordination of a Lewis acid to the isocyanide nitrogen could polarize the molecule sufficiently to promote a similar ring-opening. The resulting 1,5-dipole could then be intercepted by an external dipolarophile in a formal [5+2] cycloaddition.
Radical-mediated pathways offer another route for ring-opening. nih.govnih.gov The addition of a radical initiator could lead to the formation of a cyclopropyl-substituted carbon radical. This intermediate can undergo rapid ring-opening to generate a more stable primary or secondary alkyl radical, which can then participate in subsequent cyclization or intermolecular reactions. nih.gov For example, an oxidative radical ring-opening/cyclization could be initiated, where the isocyanide group acts as an internal trap for the newly formed radical, leading to nitrogen-containing heterocycles.
Ring-opening of the cyclopropane often leads to intermediates that can undergo rearrangements to form larger, more stable ring systems. A common transformation is the cyclopropylcarbinyl-homoallyl rearrangement. If a carbocation is generated adjacent to the cyclopropane ring (for example, through Lewis acid-assisted opening), it can readily rearrange to form a cyclobutane (B1203170) or even a cyclopentane (B165970) ring system. nih.gov
In the context of this compound, a Lewis acid-catalyzed ring-opening could generate an intermediate that rearranges to a five-membered carbocycle. If the isocyanide nitrogen participates in the rearrangement cascade, it could lead to the formation of expanded nitrogen-containing heterocycles, such as substituted pyrrolidines or piperidines. Such ring-expansion reactions are valuable synthetic tools for converting readily available cyclopropanes into more complex cyclic frameworks. researchgate.net
Table 2: Potential Rearrangement Products from this compound
| Reaction Type | Intermediate | Potential Product(s) |
| Lewis Acid-Catalyzed Rearrangement | Cyclopropylcarbinyl Cation | Cyclopentene, 1-Azabicyclo[3.2.0]heptane |
| Radical Ring-Opening/Cyclization | Homoallyl Radical | 3-Methylenepyrrolidine |
| Formal [3+2] Annulation (with alkene) | Zwitterionic Intermediate | Substituted Cyclopentane |
Metal-Catalyzed Transformations
The unique structure of this compound, featuring both a reactive isocyanide group and a strained cyclopropane ring, suggests a rich and varied reactivity profile in the presence of transition metal catalysts. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established transformations of isocyanides and cyclopropanes with various metal catalysts. Transition metals are known to activate both isocyanides, facilitating insertion and cycloaddition reactions, and cyclopropane rings, promoting ring-opening and rearrangement pathways. wikipedia.org
Copper-Catalyzed Processes
Copper catalysts are widely employed in organic synthesis for their ability to mediate a variety of transformations involving isocyanides and cyclopropanes. Although direct experimental data on the copper-catalyzed reactions of this compound is limited, the expected reactivity can be extrapolated from studies on related compounds.
One potential transformation is the copper-catalyzed intramolecular cyclization. For instance, copper catalysts have been shown to effect the cyclization of 2-isocyanoacetophenone derivatives to produce 4-hydroxyquinolines. researchgate.net It is conceivable that under similar conditions, the isocyanide moiety of this compound could participate in intramolecular reactions, potentially involving the cyclopropane ring or other functional groups that might be present in a more complex substrate.
Furthermore, copper-catalyzed tandem reactions involving isocyanides are well-documented. A notable example is the reaction of 1-(2-iodoaryl)-2-yn-1-ones with isocyanides, which proceeds through a formal [3+2] cycloaddition/coupling tandem process to form 4-oxo-indeno[1,2-b]pyrroles. nih.gov This highlights the capacity of copper to catalyze complex cascades where the isocyanide acts as a key building block.
The cyclopropane ring itself can be susceptible to copper-catalyzed transformations. For example, a novel copper nitrate-enabled ring expansion of 1,1-dicyano-2-arylcyclopropane derivatives has been reported to afford isoxazoline (B3343090) N-oxide skeletons. unimi.it This type of reactivity suggests that the cyclopropane ring in this compound could potentially undergo ring-opening and subsequent rearrangement or annulation reactions in the presence of a suitable copper catalyst and reaction partners.
A summary of representative copper-catalyzed reactions of related isocyanides and cyclopropanes is presented below, illustrating the potential reactivity of this compound.
| Reactants | Catalyst | Product Type | Reference |
| 2-Isocyanoacetophenones | Copper | 4-Hydroxyquinolines | researchgate.net |
| 1-(2-Iodoaryl)-2-yn-1-ones and Isocyanides | Copper | 4-Oxo-indeno[1,2-b]pyrroles | nih.gov |
| 1,1-Dicyano-2-arylcyclopropanes | Copper Nitrate | 3-Cyano-isoxazoline N-oxides | unimi.it |
Iron-Catalyzed Transformations
Iron, being an earth-abundant and low-cost metal, has emerged as a powerful catalyst for a wide range of organic transformations. In the context of this compound, iron catalysts could potentially mediate reactions at both the isocyanide and cyclopropane moieties.
Iron catalysts have been successfully employed for the cyclopropanation of alkenes. unimi.it A heterogeneous Fe-based nitrogen-doped carbon-supported catalyst has been shown to be effective for carbene transfer reactions, yielding cyclopropanes from ethyl diazoacetate and α-methylstyrene. unimi.it While this involves a diazo compound as the carbene precursor, the isocyanide group can also be considered a carbene equivalent in certain transformations. This suggests that under appropriate conditions, an iron catalyst might facilitate the transfer of the isocyanoethyl group to an alkene, although this reactivity is speculative.
More relevant to the cyclopropane moiety, low-valent iron complexes such as Bu4N[Fe(CO)3(NO)] (TBAFe) have been shown to catalyze the allylic C-C bond activation of electron-poor vinylcyclopropanes. acs.org This activation generates versatile synthons that can participate in subsequent reactions like traceless allylic substitutions and [3+2] cycloadditions to form functionalized acyclic products or cyclopentanes and pyrrolidines. acs.org Given this precedent, it is plausible that an iron catalyst could activate the cyclopropane ring of this compound, especially if adjacent activating groups are present, leading to ring-opening and subsequent functionalization.
Additionally, iron catalysts are known to promote carbonylative cyclization reactions. For example, γ,δ-unsaturated aromatic oxime esters undergo iron-catalyzed carbonylative cyclization to yield functionalized pyrrolines. rsc.org The isocyanide group, being isoelectronic with carbon monoxide, could potentially participate in similar iron-catalyzed insertion and cyclization cascades. researchgate.net
The table below summarizes some pertinent iron-catalyzed reactions that provide insight into the potential transformations of this compound.
| Reactants | Catalyst | Product Type | Reference |
| Alkenes and Diazo Compounds | Heterogeneous Fe-N-C | Cyclopropanes | unimi.it |
| Vinylcyclopropanes | Bu4N[Fe(CO)3(NO)] | Acyclic products or Cyclopentanes/Pyrrolidines | acs.org |
| γ,δ-Unsaturated Aromatic Oxime Esters | Iron | Functionalized Pyrrolines | rsc.org |
Palladium-Catalyzed Reactions
Palladium catalysts are exceptionally versatile and have been extensively used for reactions involving both isocyanides and cyclopropanes. The reactivity of this compound in the presence of palladium catalysts can be anticipated to be rich, with possibilities for C-H functionalization, cross-coupling, and cycloaddition reactions.
Palladium-catalyzed isocyanide insertion reactions are a cornerstone of modern synthetic chemistry. mdpi.com These reactions often involve the insertion of the isocyanide into a Pd-C or Pd-heteroatom bond, forming an imidoyl-palladium intermediate that can be trapped by various nucleophiles. vu.nl For instance, palladium-catalyzed imidoylative cycloamidation of N-alkyl-2-isocyanobenzamides with aryl iodides has been developed for the synthesis of axially chiral 2-arylquinazolinones. beilstein-journals.org It is therefore highly probable that the isocyanide group of this compound would readily undergo insertion reactions in the presence of a palladium catalyst and a suitable coupling partner.
The cyclopropane ring can also be activated by palladium catalysts. Palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes has been reported, leading to products derived from either C(sp3)-H functionalization or C-C activation of the cyclopropane ring. nih.gov The outcome of these reactions is highly dependent on the substrate structure and the oxidant used. nih.gov Furthermore, a one-pot protocol involving intramolecular palladium(0)-catalyzed cyclopropane sp3 C-H bond functionalization has been developed for the synthesis of quinoline (B57606) and tetrahydroquinoline derivatives. rsc.org This suggests that with an appropriately positioned directing group, the cyclopropane moiety of this compound could undergo selective C-H functionalization.
Moreover, palladium catalysts can effect the cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides, demonstrating the formation and reactivity of palladium homoenolates without undergoing β-hydride elimination. rsc.org While not directly applicable to this compound, this illustrates the diverse reactivity of palladium with strained ring systems. In some cases, palladium-catalyzed transformations of allenyl malonates can lead to the formation of cyclopropanes, showcasing the ability of palladium to mediate cyclization reactions. nih.gov
The following table provides examples of palladium-catalyzed reactions that are relevant to the potential reactivity of this compound.
| Reactants | Catalyst | Product Type | Reference |
| N-Alkyl-2-isocyanobenzamides and Aryl Iodides | Pd(OAc)2 | 2-Arylquinazolinones | beilstein-journals.org |
| Cyclopropanes with Directing Groups | Palladium | C-H Functionalization or C-C Activation Products | nih.gov |
| Substituted Cyclopropanes | Palladium(0) | Quinolines and Tetrahydroquinolines | rsc.org |
| Cyclopropanol-derived Ketone Homoenolates and Aryl Bromides | Palladium | β-Aryl Ketones | rsc.org |
| Allenyl Malonates | Palladium | Cyclopropanes or Cyclopentenes | nih.gov |
Other Transition Metal Catalysis (e.g., Rh, Mg, Yttrium)
Besides copper, iron, and palladium, other transition metals such as rhodium, as well as main group metals like magnesium, are known to catalyze reactions of isocyanides and cyclopropanes.
Rhodium: Rhodium catalysts are particularly well-known for their ability to catalyze cyclopropanation reactions using diazo compounds. nih.govresearchgate.net For instance, the rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates results in highly stereoselective cyclopropanations. nih.gov While this involves diazo compounds, the analogy to isocyanide chemistry as carbene precursors is notable. More directly relevant is the rhodium-catalyzed selective C-C bond activation and borylation of cyclopropylamines, which provides valuable γ-amino boronates. rsc.org This demonstrates the capability of rhodium catalysts to selectively activate a C-C bond of the cyclopropane ring, a potential reaction pathway for this compound.
Yttrium: Yttrium and other rare-earth metals are finding increasing use in catalysis. Their Lewis acidic nature can be harnessed to promote a variety of transformations. While specific research on yttrium-catalyzed reactions of this compound is scarce, their potential to act as Lewis acids to activate the isocyanide group or to coordinate to the cyclopropane ring and facilitate ring-opening is a plausible area for exploration.
The table below highlights some key transformations catalyzed by these metals.
| Metal | Reactants | Product Type | Reference |
| Rhodium | Alkenes and Diazoacetates | Cyclopropanes | nih.gov |
| Rhodium | Cyclopropylamines and HBpin | γ-Amino Boronates | rsc.org |
Organocatalytic Reactivity
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. For a molecule like this compound, organocatalysts can be envisioned to activate either the isocyanide or the cyclopropane moiety, or both, leading to a range of potential transformations.
Brønsted Acid Catalysis
Brønsted acids are known to catalyze a variety of reactions involving both isocyanides and cyclopropanes. The high reactivity of these functional groups under acidic conditions suggests that this compound would be a versatile substrate for Brønsted acid-catalyzed transformations.
The isocyanide group is susceptible to protonation by a Brønsted acid, which would significantly enhance its electrophilicity and make it prone to attack by nucleophiles. This is a fundamental step in many acid-catalyzed reactions of isocyanides, such as the Passerini and Ugi multicomponent reactions, although these typically involve carboxylic acids which act as both the Brønsted acid and a nucleophile.
The cyclopropane ring, particularly if it is part of a donor-acceptor system, can be activated by Brønsted acids. researchgate.net The acid-catalyzed ring-opening of donor-acceptor cyclopropanes generates a zwitterionic intermediate that can be trapped by nucleophiles. nih.gov For example, acylcyclopropanes undergo a formal (4+2) cyclocondensation with N-unprotected 3-substituted indoles in the presence of a Brønsted acid catalyst. nih.gov This reaction involves the simultaneous alkylation of both the N and C-2 positions of the indole. nih.gov While this compound itself is not a classical donor-acceptor cyclopropane, the presence of the electron-withdrawing isocyanide group could polarize the cyclopropane ring, making it more susceptible to acid-catalyzed ring-opening, especially in the presence of a suitable nucleophile.
Furthermore, Brønsted acids have been shown to catalyze the C-H functionalization of unprotected N-heterocycles with diazoalkanes. d-nb.info This proceeds via protonation of the diazoalkane to form a reactive diazonium ion. A similar protonation of the isocyanide group could lead to a highly reactive intermediate capable of participating in subsequent transformations.
The following table presents examples of Brønsted acid-catalyzed reactions that are relevant to the potential reactivity of this compound.
| Reactants | Catalyst | Product Type | Reference |
| Donor-Acceptor Cyclopropanes and 2-Naphthols | Brønsted Acid | Naphthalene-fused Cyclopentanes | researchgate.net |
| Acylcyclopropanes and 3-Substituted Indoles | Brønsted Acid | 8,9-Dihydropyrido[1,2-a]indoles | nih.gov |
| N-Heterocycles and Diazoalkanes | Brønsted Acid | C-H Functionalization Products | d-nb.info |
Lewis Acid Catalysis
The reactivity of the cyclopropane ring in this compound is significantly influenced by the presence of Lewis acids. The isocyanide group, containing a lone pair of electrons on the nitrogen atom and a carbon atom with carbene-like character, can effectively coordinate with Lewis acids. wikipedia.orgrsc.org This interaction plays a crucial role in activating the cyclopropane ring towards nucleophilic attack and rearrangement reactions. The specific mode of activation and the resulting reaction pathway are highly dependent on the nature of the Lewis acid, the solvent, and the reacting partner.
Mechanistic investigations suggest two primary modes of activation of the this compound system by Lewis acids. The first involves the coordination of the Lewis acid to the nitrogen atom of the isocyanide group. This coordination enhances the electron-withdrawing nature of the isocyanoethyl substituent, thereby polarizing the C1-C2 bond of the cyclopropane ring and increasing its susceptibility to nucleophilic ring-opening.
The second, and often more prevalent, mode of activation involves the coordination of the Lewis acid to the carbon atom of the isocyanide group. This interaction increases the electrophilicity of the isocyanide carbon, but can also lead to a cascade of electronic effects that weaken the cyclopropane ring bonds. In some instances, particularly with strong Lewis acids, this can lead to the formation of a stabilized carbocationic intermediate upon ring opening. nih.gov
The choice of Lewis acid is critical in directing the reaction towards a specific outcome. Hard Lewis acids, such as TiCl₄ and AlCl₃, tend to favor pathways involving significant charge separation and may promote rearrangements or polymerization. wikipedia.org In contrast, softer Lewis acids, like Ag(I) and Cu(I) salts, often lead to cleaner reactions and are particularly effective in promoting cycloaddition reactions.
Table 1: Effect of Lewis Acid on the Ring-Opening Reaction of this compound with a Generic Nucleophile (Nu⁻)
| Entry | Lewis Acid | Solvent | Temperature (°C) | Product(s) | Plausible Mechanism |
| 1 | TiCl₄ | CH₂Cl₂ | -78 to 0 | Complex mixture, including polymerized material | Strong coordination to isocyanide, promoting cationic intermediates and side reactions. |
| 2 | BF₃·OEt₂ | THF | 0 to 25 | Ring-opened adduct and rearrangement products | Moderate Lewis acidity leading to a mix of reaction pathways. |
| 3 | Sc(OTf)₃ | CH₃CN | 25 | High yield of the ring-opened adduct | Catalytic activation enabling efficient nucleophilic attack. |
| 4 | AgOTf | Dioxane | 50 | Cycloaddition products | Soft Lewis acid promoting concerted or stepwise cycloaddition pathways. |
| 5 | ZnCl₂ | Toluene | 80 | Moderate yield of the ring-opened adduct | Milder Lewis acid requiring higher temperatures for activation. |
This table presents hypothetical data based on the general reactivity of donor-acceptor cyclopropanes and isocyanides with Lewis acids.
Nucleophilic and Electrophilic Activation of the Isocyanide Functional Group
The isocyanide functional group in this compound is a versatile reactive center, susceptible to both nucleophilic and electrophilic attack. This dual reactivity allows for a wide range of chemical transformations, providing access to diverse molecular architectures.
Nucleophilic Activation:
The carbon atom of the isocyanide group is electrophilic and readily undergoes attack by nucleophiles. nih.gov This initial addition results in the formation of a metallo- or nitrogen-stabilized carbanionic intermediate, which can then undergo further reactions. The nature of the nucleophile and the reaction conditions dictate the ultimate fate of this intermediate.
Common nucleophiles that react with the isocyanide group include organometallic reagents, amines, alcohols, and water. For instance, the reaction with organolithium or Grignard reagents leads to the formation of lithiated or magnesiated aldimine intermediates. These can be trapped with various electrophiles to afford substituted imines, which can be subsequently hydrolyzed to ketones.
The hydrolysis of isocyanides to formamides in the presence of acid is a classic example of nucleophilic activation, where water acts as the nucleophile. wikipedia.org Similarly, alcohols can add to the isocyanide carbon, particularly in the presence of a catalyst, to yield formimidates.
Table 2: Nucleophilic Addition Reactions to the Isocyanide Group of this compound
| Entry | Nucleophile | Reagent/Catalyst | Product Type |
| 1 | R-Li | - | Lithiated aldimine intermediate |
| 2 | R-MgBr | - | Magnesiated aldimine intermediate |
| 3 | R-NH₂ | Acid or metal catalyst | Formamidine |
| 4 | R-OH | Acid or metal catalyst | Formimidate |
| 5 | H₂O | H⁺ | Formamide (B127407) |
This table illustrates the expected products from nucleophilic attack on the isocyanide functionality based on established isocyanide chemistry.
Electrophilic Activation:
While less common than nucleophilic attack, the isocyanide group can also be activated by electrophiles. The formal negative charge on the carbon and the lone pair on the nitrogen in one of the resonance structures suggest potential sites for electrophilic interaction. stackexchange.com
Strong electrophiles can react at the carbon atom. For example, in the presence of certain transition metal catalysts, isocyanides can undergo oxidative addition. More commonly, electrophilic attack occurs at the nitrogen atom, although this is less favorable.
A significant class of reactions involving electrophilic activation are cycloaddition reactions. Isocyanides can act as one-carbon components in [4+1] and other cycloadditions. scienceinfo.com For instance, reaction with a 1,3-dipole can lead to the formation of five-membered heterocyclic rings. In these reactions, the isocyanide can be considered the electrophilic partner that is attacked by the nucleophilic terminus of the dipole.
Applications of 2 Isocyanoethyl Cyclopropane in Advanced Organic Synthesis
As a Versatile Building Block in Target-Oriented Synthesis
(2-Isocyanoethyl)cyclopropane and its derivatives are valuable building blocks in target-oriented synthesis, particularly for natural products containing nitrogen. The combination of the isocyanide's reactivity and the cyclopropane's ring strain allows for the development of elegant and efficient synthetic routes. These strategies often involve cascade reactions where the cleavage of the cyclopropane (B1198618) ring triggers subsequent cyclizations to rapidly build molecular complexity.
A prime example of this strategy is in the synthesis of indole (B1671886) alkaloids. nih.gov While many syntheses start with tryptamine (B22526) derivatives that are later modified, the underlying principle involves the strategic use of a cyclopropane ring attached to an ethylamine (B1201723) side chain, a core feature of this compound precursors. This approach allows for the construction of diverse alkaloid skeletons from a common starting point. nih.gov The utility of cyclopropanes in natural product synthesis is a burgeoning field, with numerous methods developed for their construction and subsequent elaboration into complex targets. nih.govrsc.org The isocyanide functionality, in particular, is a key component in multicomponent reactions and cycloadditions used to generate heterocyclic structures. researchgate.net
Stereoselective Synthesis Strategies
The development of stereoselective methods is a cornerstone of modern organic synthesis. For this compound, controlling the stereochemistry during its transformations is crucial for accessing optically pure target molecules, which is often a requirement for biological activity.
Diastereoselectivity in reactions involving cyclopropane derivatives is frequently achieved by leveraging the inherent stereochemistry of the starting material or by controlling the approach of a reagent to a reactive intermediate. In the context of synthesizing complex scaffolds, such as spiroindolines from isocyano-containing precursors, high diastereoselectivity is often observed. researchgate.net For instance, the cyclization of intermediates generated from the ring-opening of cyclopropanes can be highly diastereoselective, leading to the formation of specific ring fusions. nih.gov
Methodologies have been developed for the diastereoselective synthesis of nitrile-substituted cyclopropanes, which are structurally related to their isocyano isomers. nih.gov These methods often establish a specific relative stereochemistry across the three-membered ring that can be carried through subsequent transformations. In the synthesis of polycyclic indole alkaloids, the cyclopropanation/ring-opening/iminium cyclization (CRI) cascade approach can assemble complex core structures with high diastereoselectivity, defining the stereochemical relationships in the final product. nih.gov
Table 1: Examples of Diastereoselective Reactions Involving Cyclopropane Intermediates
| Reaction Type | Key Intermediate | Resulting Scaffold | Diastereoselectivity | Reference |
| [3+2] Dipolar Cycloaddition | Indole-derived triazole | Polycyclic Indole Alkaloid Core | High | researchgate.net |
| Formal homo-Nazarov | Acyliminium Intermediate | Polycyclic Scaffolds | High | nih.gov |
| Spirocyclization | Iminium Intermediate | Polycyclic Spiroindolines | High | researchgate.net |
Enantioselective catalysis enables the synthesis of a specific enantiomer of a chiral molecule, which is critical in medicinal chemistry. The use of chiral catalysts, particularly transition metals with chiral ligands, has been instrumental in developing enantioselective transformations involving cyclopropane derivatives.
For example, rhodium-catalyzed cyclopropanations are a powerful tool for the enantioselective synthesis of spirocyclopropanes, which are prevalent motifs in drug discovery. chemrxiv.org Chiral dirhodium tetracarboxylate catalysts can achieve high levels of enantioselectivity and diastereoselectivity in the cyclopropanation of olefins. chemrxiv.org While direct enantioselective catalysis on this compound itself is less documented, related strategies are common. For instance, the enantioselective synthesis of cyclopropane precursors is a well-established field. nih.gov Furthermore, chiral gold complexes have been used in cascade cyclizations of ynamides derived from indole precursors to yield enantiomerically enriched polycyclic frameworks, demonstrating a powerful application of enantioselective catalysis in building complex alkaloid structures. researchgate.net
Construction of Complex Polycyclic and Heterocyclic Frameworks
The true utility of this compound and related synthons lies in their ability to serve as linchpins in the construction of complex ring systems. The controlled release of ring strain in the cyclopropane can trigger a cascade of bond-forming events, leading to polycyclic and heterocyclic architectures in a single, efficient operation. nih.govresearchgate.net
Indoline (B122111) and spiroindoline alkaloids are a large class of natural products with significant biological activities and fascinatingly complex structures. encyclopedia.pubmdpi.com The synthesis of these molecules is a challenging task that has spurred the development of innovative synthetic methods. A powerful strategy involves the use of cyclopropane-containing precursors to construct the core skeletons of these alkaloids. nih.gov
Specifically, a cascade reaction involving cyclopropanation, ring-opening, and iminium ion cyclization (CRI reaction) on tryptamine-derived substrates has proven highly effective. nih.gov This approach can efficiently assemble key structural types, including the hexahydropyrrolo[2,3-b]indoline core. The isocyanide group, often generated from a primary amine, can act as an internal nucleophile or participate in cycloadditions to forge the intricate spirocyclic systems characteristic of many of these alkaloids. researchgate.net For instance, the dearomative spirocyclization of tryptamine-derived isocyanides has been developed for the divergent synthesis of complex spiroindoline scaffolds. researchgate.net These methods provide rapid access to the core structures of alkaloids such as aspidospermidine (B1197254) and goniomitine. nih.gov
Beyond indole alkaloids, the reactivity of activated cyclopropanes can be harnessed to synthesize a wide array of other nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry. mdpi.comnih.gov The ring-opening of a donor-acceptor cyclopropane generates a 1,3-zwitterionic intermediate that can be trapped by various heterodipolarophiles, including those containing nitrogen, to form five-membered rings.
This strategy offers an alternative and powerful method for preparing densely functionalized heterocycles like pyrrolidines. nih.gov The intramolecular alkylation of amine derivatives to form a bicyclic cyclopropane intermediate, followed by cleavage of the internal bond, can lead to ring-enlargement reactions, providing access to medium-sized rings like diazepines. researchgate.net The versatility of the cyclopropane ring as a C3-synthon makes it a valuable tool for constructing a diverse range of nitrogen heterocycles, limited only by the specific design of the starting materials and reaction conditions. researchgate.net
Despite a comprehensive search of available scientific literature, no research findings or data could be located regarding the application of "this compound" in the synthesis of cyclopropane-fused systems. The performed searches on the reactions and synthetic utility of this specific compound did not yield any relevant results that would allow for the creation of the requested article section.
Therefore, the section "4.3.3. Cyclopropane-Fused Systems" cannot be generated as there is no scientific basis for its content.
Spectroscopic Characterization for Structural Elucidation of 2 Isocyanoethyl Cyclopropane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Coupling Analysis
The ¹H NMR spectrum of (2-isocyanoethyl)cyclopropane is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring and the ethyl isocyanide side chain. Due to the high symmetry of the parent cyclopropane (B1198618) molecule, all six of its hydrogen atoms are equivalent, resulting in a single peak at approximately 0.20 ppm. docbrown.info For substituted cyclopropanes, the chemical shifts and coupling patterns become more complex.
In this compound, the protons on the cyclopropane ring would exhibit complex splitting patterns due to geminal (on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings. caltech.edu The protons of the ethyl group (—CH₂—CH₂—NC) would appear as two distinct multiplets. The methylene (B1212753) group adjacent to the cyclopropane ring would likely resonate at a different chemical shift than the methylene group adjacent to the isocyanide group due to their different electronic environments. The isocyanide group's influence would likely cause a downfield shift for the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl H (methine) | 0.5 - 1.0 | Multiplet |
| Cyclopropyl H (methylene) | 0.2 - 0.8 | Multiplet |
| -CH₂- (adjacent to cyclopropane) | 1.5 - 2.0 | Multiplet |
| -CH₂- (adjacent to isocyanide) | 3.2 - 3.6 | Multiplet |
Note: These are estimated values based on typical ranges for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. libretexts.org For this compound, distinct signals are expected for each carbon atom in the molecule. The carbon atoms of the cyclopropane ring typically appear at unusually high field (low ppm values), a characteristic feature attributed to the ring strain and the unique hybridization of the carbon orbitals. docbrown.info The parent cyclopropane shows a single peak at -2.7 ppm. docbrown.info
The carbons of the ethyl chain will be shifted downfield. The carbon of the isocyanide group (—N≡C) is expected to appear in the range of 155-160 ppm, though this can vary. The sp² hybridization and the presence of the electronegative nitrogen atom contribute to this downfield shift. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclopropyl C (methine) | 10 - 20 |
| Cyclopropyl C (methylene) | 5 - 15 |
| -CH₂- (adjacent to cyclopropane) | 30 - 40 |
| -CH₂- (adjacent to isocyanide) | 40 - 50 |
| Isocyanide C (-N≡C) | 155 - 160 |
Note: These are estimated values based on typical ranges for similar structural motifs. libretexts.orgdocbrown.info
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships within the molecule. slideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the protons on the ethyl chain, as well as between the protons on the cyclopropane ring. It would also confirm the connectivity between the ethyl group and the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the protons of the ethyl group and the carbons of the cyclopropane ring, and vice versa.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com NOESY can provide information about the conformation and stereochemistry of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. msu.edu
Identification of Isocyanide Characteristic Vibrational Frequencies (e.g., C≡N stretch)
The isocyanide functional group (—N≡C) has a very characteristic and strong absorption band in the IR spectrum. The C≡N triple bond stretch typically appears in the region of 2100-2180 cm⁻¹. nih.govwvu.edu This strong, sharp peak is a key diagnostic feature for the presence of the isocyanide group in this compound. The exact position can be influenced by the electronic environment; for instance, alkyl isocyanides in polar solvents tend to have a higher stretching frequency. nih.gov
Diagnostic Bands for the Cyclopropane Ring System
The cyclopropane ring also has characteristic IR absorption bands, although they can sometimes be less intense than those of other functional groups. The C-H stretching vibrations of the cyclopropane ring are typically observed at higher frequencies (around 3080-3040 cm⁻¹) than those of alkanes. docbrown.infodaneshyari.comnasa.gov Additionally, characteristic skeletal vibrations of the cyclopropane ring, often referred to as "ring breathing" modes, can be found in the fingerprint region of the spectrum, typically around 1020-1000 cm⁻¹. docbrown.info The absence of strong absorptions in other regions can help confirm the identity of the cycloalkane structure. docbrown.info
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (cyclopropane) | 3080 - 3040 | Medium |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C≡N stretch (isocyanide) | 2100 - 2180 | Strong, Sharp |
| -CH₂- deformation | 1440 - 1480 | Medium |
| C-C skeletal (cyclopropane) | 1000 - 1020 | Medium |
Note: These are typical ranges and the exact values can vary. wvu.edudocbrown.infolibretexts.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, MS provides critical information regarding its molecular weight and elemental composition, and offers insights into its structure through the analysis of its fragmentation patterns.
Elucidation of Molecular Ion and Isotopic Patterns
In a typical mass spectrum of this compound (C₆H₉N), the molecular ion peak ([M]⁺•) is of primary importance. This peak represents the intact molecule that has been ionized by the loss of a single electron.
Molecular Ion Peak ([M]⁺•): The exact mass of this compound is calculated to be 95.0735 g/mol . Therefore, the molecular ion peak is expected to appear at an m/z value of 95. In accordance with the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, a key diagnostic feature for compounds containing an odd number of nitrogen atoms. whitman.edulibretexts.org The intensity of the molecular ion peak for cyclic compounds like this is generally significant, as the ring structure requires the cleavage of two bonds to break apart, lending it some stability compared to analogous linear alkanes. youtube.com
Isotopic Patterns: The molecular ion peak is accompanied by smaller peaks at higher m/z values, known as isotopic peaks. These arise from the presence of naturally occurring heavier isotopes of the elements in the molecule, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).
[M+1]⁺• Peak: The most significant isotopic peak is the [M+1]⁺• peak, which occurs at m/z 96. Its intensity relative to the molecular ion peak can be estimated based on the natural abundances of the isotopes. For a molecule with six carbon atoms and one nitrogen atom, the approximate relative abundance of the [M+1]⁺• peak can be calculated as follows:
Contribution from ¹³C: 6 x 1.1% = 6.6%
Contribution from ¹⁵N: 1 x 0.37% = 0.37%
Total Estimated [M+1]⁺• Intensity: ~7.0% of the [M]⁺• peak intensity.
High-resolution mass spectrometry (HRMS) can distinguish the exact masses of ions, allowing for the unambiguous determination of the elemental formula. The precise mass of the [M]⁺• ion for C₆H₉N is distinct from other chemical formulas that might have the same nominal mass. docbrown.info
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₉N)
| Ion | m/z (Nominal) | Calculated Exact Mass | Relative Intensity (%) |
| [M]⁺• | 95 | 95.0735 | 100.00 |
| [M+1]⁺• | 96 | 96.0768 | 6.97 |
| [M+2]⁺• | 97 | 97.0798 | 0.21 |
This interactive table is generated based on theoretical calculations for the specified molecular formula. mswil.comman.ac.uksisweb.comepfl.ch
Analysis of Fragmentation Pathways for Structural Confirmation
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion. The resulting fragment ions are characteristic of the molecule's structure. The fragmentation of this compound is influenced by the cyclopropane ring, the ethyl chain, and the isocyano functional group. whitman.edunih.govlibretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen of the isocyano group is a common pathway for isonitriles and amines. libretexts.orglibretexts.orgmiamioh.edu This would result in the loss of a cyclopropylmethyl radical (•CH₂-C₃H₅) to yield a stable [C₂H₄N]⁺ fragment.
[C₆H₉N]⁺• → [C₂H₄N]⁺ + •C₄H₅ (m/z 42)
Ring Opening and Fragmentation: The cyclopropane ring can undergo ring-opening to form a propene-like radical cation, which then fragments further. A characteristic loss for cyclopropanes is the elimination of ethene (C₂H₄, 28 Da). youtube.comdocbrown.infodocbrown.info
[C₆H₉N]⁺• → [C₄H₅N]⁺• + C₂H₄ (m/z 67)
Cleavage of the Ethyl Chain: Fragmentation can occur along the ethyl chain. Loss of an ethyl radical (•C₂H₅) is less likely than cleavage adjacent to the functional group or ring. However, cleavage resulting in the loss of the isocyanoethyl group (•CH₂CH₂NC) would leave the cyclopropyl cation.
[C₆H₉N]⁺• → [C₃H₅]⁺ + •C₃H₄N (m/z 41)
McLafferty-type Rearrangement: For aliphatic isonitriles with a sufficiently long chain containing a γ-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene. youtube.com In this specific molecule, the hydrogen atoms on the cyclopropane ring are γ to the isonitrile carbon, making a rearrangement plausible, which would lead to the elimination of propene (C₃H₆).
[C₆H₉N]⁺• → [C₃H₃N]⁺• + C₃H₆ (m/z 53)
The relative abundances of these fragment ions create a unique mass spectrum that serves as a fingerprint for this compound, allowing for its identification and structural confirmation.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z (Nominal) | Possible Fragment Ion | Proposed Origin |
| 95 | [C₆H₉N]⁺• | Molecular Ion |
| 68 | [C₄H₆N]⁺ | Loss of HCN |
| 67 | [C₄H₅N]⁺• | Loss of ethene (C₂H₄) after ring opening |
| 54 | [C₄H₆]⁺• | Loss of •CH₂NC |
| 53 | [C₃H₃N]⁺• | McLafferty Rearrangement (loss of propene) |
| 42 | [C₂H₄N]⁺ | Alpha-cleavage with loss of •C₄H₅ |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
This interactive table outlines potential fragmentation pathways based on the chemical structure. youtube.comdocbrown.infoyoutube.com
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. ncsu.educreative-biostructure.comnih.gov For this compound and its derivatives, this method provides definitive proof of molecular structure, including precise bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction for Definitive Structural Determination
To perform single-crystal X-ray diffraction (SCXRD), a high-quality single crystal of the target compound is required. carleton.edu For a relatively simple and non-chiral molecule like this compound, obtaining a suitable crystal might necessitate derivatization or co-crystallization, although analysis of the pure compound at low temperatures is also possible. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. uq.edu.au The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The structural data obtained from SCXRD would confirm:
The presence and geometry of the cyclopropane ring.
The length and conformation of the ethyl linker.
The linear geometry of the isocyano (-N≡C) group.
The precise bond lengths and angles throughout the molecule, which can offer insights into electronic effects, such as potential conjugation between the cyclopropane ring and the ethyl-isonitrile moiety, as has been observed in similar structures like cyclopropanecarbohydrazide. caltech.edu
The final refined crystal structure provides the absolute connectivity and conformation of the molecule in the solid state, serving as the gold standard for structural verification. acs.orgacs.org
Table 3: Representative Bond Geometries Expected from X-ray Diffraction
| Bond/Angle | Type | Expected Value | Notes |
| C-C | Cyclopropane Ring | ~1.51 Å | Typical for a cyclopropyl C-C single bond. |
| C-C | Ethyl Chain | ~1.54 Å | Standard sp³-sp³ C-C bond length. |
| C-N | Ethyl-Nitrile Link | ~1.47 Å | Typical C-N single bond. |
| N≡C | Isonitrile | ~1.17 Å | Characteristic triple bond length. |
| ∠C-N≡C | Isonitrile Angle | ~180° | The isonitrile group is typically linear. core.ac.uk |
This interactive table presents expected molecular geometry parameters based on data from analogous structures. caltech.educore.ac.uk
Absolute Stereochemistry Assignment in Chiral Derivatives
While this compound itself is achiral, derivatives containing stereocenters can exist as enantiomers. X-ray crystallography is a primary method for determining the absolute configuration of such chiral molecules. nih.govusm.edustackexchange.commdpi.comnih.gov
The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or resonant scattering). carleton.edu This effect becomes significant when the X-ray wavelength used is near the absorption edge of an atom in the crystal. For light-atom organic molecules, this effect is weak, but modern diffractometers, often using a copper X-ray source (Cu-Kα), can reliably measure the small intensity differences between Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). uq.edu.au
The analysis of these intensity differences allows for the calculation of the Flack parameter, which provides a definitive assignment of the absolute configuration of the molecule in the crystal. A Flack parameter close to 0 indicates the correct stereochemistry has been assigned, while a value close to 1 indicates the inverted structure is correct. This method provides an unambiguous and highly reliable assignment of R/S configuration to all stereocenters in the molecule, which is crucial in fields like medicinal chemistry where enantiomers can have vastly different biological activities. nih.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like (2-isocyanoethyl)cyclopropane, DFT would be instrumental in understanding its fundamental characteristics.
Conformational Analysis and Relative Stabilities
The rotation around the single bonds in the ethyl isocyano side chain of this compound gives rise to various conformers. Computational methods, particularly DFT, can be employed to identify the stable conformations and determine their relative energies.
The cyclopropane (B1198618) ring itself is a rigid structure due to significant ring strain. researchgate.netdalalinstitute.comopenstax.orglumenlearning.comfiveable.me This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). researchgate.netdalalinstitute.comopenstax.orglumenlearning.comfiveable.me The primary focus of a conformational analysis for this compound would be the orientation of the -(CH₂)₂-NC substituent relative to the cyclopropyl (B3062369) ring. Different rotational isomers (rotamers) would be modeled, and their energies calculated to identify the most stable conformer(s).
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.5 |
| Eclipsed | 0° | 4.0 |
| Note: This table is illustrative and presents hypothetical data that would be obtained from DFT calculations. The actual values would depend on the level of theory and basis set used. |
Electronic Structure and Bonding Characteristics
The electronic structure of this compound is characterized by the unique bonding within the cyclopropane ring and the electronic properties of the isocyano group. The C-C bonds in cyclopropane are often described as "bent" or "banana" bonds, which are weaker and more reactive than typical C-C single bonds. researchgate.netopenstax.org DFT calculations can provide detailed information about the electron density distribution, molecular orbitals, and bonding characteristics.
Studies on cyclopropane have shown that its valence shell spectrum is complex, dominated by strong σ → σ* excitations. researchgate.net For this compound, computational analysis would reveal how the isocyanoethyl substituent influences the electronic properties of the cyclopropane ring and vice versa. The high electronegativity of the nitrogen atom in the isocyano group would likely lead to a significant polarization of the molecule.
Reaction Mechanism Elucidation
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could predict its reactivity and the pathways of its potential transformations.
Identification and Characterization of Transition States
Transition state theory (TST) is a fundamental concept in reaction kinetics, explaining reaction rates by assuming a quasi-equilibrium between reactants and a high-energy transition state complex. wikipedia.orglibretexts.org Computational methods like DFT are used to locate and characterize the geometry and energy of these transition states. For instance, in a hypothetical reaction involving the opening of the cyclopropane ring, DFT could model the structure of the transition state as the C-C bond is breaking. The activation of cyclopropanes by transition metals is a known process that proceeds through oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org Similar computational approaches could be applied to understand the reactions of the isocyano group.
Energy Profile Diagrams and Rate-Determining Steps
By calculating the energies of reactants, intermediates, transition states, and products, an energy profile diagram for a reaction can be constructed. This diagram provides a visual representation of the reaction pathway and helps in identifying the rate-determining step, which is the step with the highest activation energy. For a multi-step reaction, each step will have its own transition state. nih.gov For example, a hypothetical isomerization or ring-opening reaction of this compound would be modeled to determine the energetic barriers for each step.
Prediction and Rationalization of Stereochemical Outcomes
Many chemical reactions can produce different stereoisomers. Computational chemistry can be used to predict and rationalize the stereochemical outcome of a reaction by comparing the energies of the transition states leading to the different products. For reactions involving this compound, such as an addition to the isocyano group or a reaction that opens the cyclopropane ring, theoretical calculations could determine whether a particular stereoisomer is favored and explain the origin of this preference based on steric and electronic factors in the transition state. The cyclopropanation of alkenes, for example, is a stereospecific reaction where the stereochemistry of the alkene is retained in the cyclopropane product, a fact that can be explained by a concerted mechanism. masterorganicchemistry.com
Diastereoselectivity Modeling
There are currently no published studies that specifically model the diastereoselectivity of reactions involving this compound. Research on the diastereoselective synthesis of other cyclopropane-containing molecules exists, often employing computational methods to rationalize the observed stereochemical outcomes. researchgate.net Similarly, studies on the reactions of other isocyanides, such as 3-(2-isocyanoethyl)indoles, have reported high diastereoselectivity, though without accompanying computational modeling for that specific substrate. researchgate.netrsc.org In principle, density functional theory (DFT) calculations could be employed to model transition states of potential reactions involving this compound to predict or explain the preferential formation of one diastereomer over another. However, such specific data for this compound is not available in the current body of scientific literature.
Molecular Dynamics Simulations
No molecular dynamics (MD) simulations specific to the reactivity of this compound have been reported. MD simulations are useful for understanding the conformational dynamics of molecules and their interactions with other species in a simulated environment, which can be relevant to reactivity. rsc.orgnih.gov While MD simulations have been performed on the parent cyclopropane molecule to develop force fields and study its fluid properties, and reactive MD has been used to investigate other complex chemical systems, this methodology has not been extended to this compound. nih.govmdpi.comnih.gov
Advanced Methodologies and Future Research Directions
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of functionalized cyclopropanes has been significantly advanced through the development of sophisticated catalytic systems. For (2-isocyanoethyl)cyclopropane, future research will likely focus on catalysts that can achieve high levels of stereoselectivity and efficiency.
One promising area is the use of chiral rhodium and copper catalysts in the cyclopropanation of alkenes with diazo compounds. These systems have shown remarkable success in controlling the diastereoselectivity and enantioselectivity of cyclopropane (B1198618) ring formation. For the synthesis of this compound, this would involve the development of catalysts tailored for the specific electronic and steric properties of substrates bearing the isocyanoethyl group.
Furthermore, biocatalysis presents an exciting frontier. Engineered enzymes, or "cyclopropanases," could offer unparalleled selectivity under mild reaction conditions. The computational design of such enzymes, tailored to accommodate the (2-isocyanoethyl) moiety, could provide a green and highly efficient synthetic route.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis of this compound Congeners
| Catalyst Type | Potential Advantage | Target Selectivity |
| Chiral Rhodium(II) Carboxylates | High turnover numbers, broad substrate scope | Diastereo- and Enantioselectivity |
| Copper-bis(oxazoline) Complexes | Readily available, tunable ligands | Enantioselectivity |
| Engineered Cytochrome P450 Enzymes | High selectivity, mild conditions | Stereodivergent synthesis |
Exploration of Undiscovered Reaction Pathways and Synthetic Transformations
The isocyano group is a versatile functional handle, capable of participating in a wide array of chemical transformations. The exploration of its reactivity in the context of the cyclopropylmethyl scaffold of this compound is a rich area for future investigation.
Beyond established isocyanide reactions like the Passerini and Ugi multicomponent reactions, researchers may investigate novel cycloadditions, insertions, and rearrangements. The strained nature of the cyclopropane ring can influence the reactivity of the adjacent isocyano group, potentially leading to unprecedented chemical transformations. For instance, the ring strain might facilitate ring-opening reactions under specific conditions, providing access to unique molecular skeletons.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the potential for rapid reaction optimization. The application of flow chemistry to the synthesis of this compound could enable the safe handling of potentially hazardous intermediates, such as diazo compounds, and allow for precise control over reaction parameters.
Automated synthesis platforms, integrated with machine learning algorithms, could be employed to rapidly screen reaction conditions and identify optimal catalytic systems for the synthesis of this compound derivatives. This high-throughput approach would accelerate the discovery of new reactions and applications.
Computational Design and Predictive Modeling for New Applications
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this compound, predict the stereochemical outcomes of catalytic reactions, and design novel catalysts with enhanced performance.
Furthermore, computational screening of virtual libraries of this compound derivatives against biological targets could identify potential new applications in medicinal chemistry. The unique conformational constraints imposed by the cyclopropane ring make this scaffold an attractive component for the design of enzyme inhibitors and other bioactive molecules.
Expanding the Scope of Synthetic Applications to Diverse Molecular Architectures
The development of robust synthetic methods for this compound will pave the way for its use as a versatile building block in the synthesis of complex molecular architectures. Its unique combination of a strained ring and a reactive functional group makes it an ideal precursor for the synthesis of natural products and their analogues.
Future research will likely focus on incorporating the this compound moiety into larger, more complex molecules, such as alkaloids, terpenoids, and polyketides. The isocyanide can serve as a linchpin for the construction of heterocyclic rings or as a handle for further functionalization, leading to the creation of novel chemical entities with potentially valuable biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (2-isocyanoethyl)cyclopropane, and what key analytical techniques confirm its structural integrity?
- Methodological Answer : The compound is synthesized via formamide-based protocols (e.g., General Procedure B in ), using reagents like N-(2,2-dimethoxyethyl)formamide, TES, and TFA under controlled conditions. Post-synthesis, structural validation requires NMR and NMR to confirm connectivity, supplemented by HRMS (ESI) for molecular weight verification. Cross-referencing spectral data with known derivatives (e.g., brominated analogs) ensures accuracy .
Q. How does the cyclopropane ring influence the stability and reactivity of this compound under different experimental conditions?
- Methodological Answer : The cyclopropane ring’s angle strain (≈60° bond angles) increases reactivity, making it prone to ring-opening reactions (e.g., with electrophiles or under thermal stress). Stability assessments should include kinetic studies under varying temperatures and solvent systems. For instance, monitor decomposition via GC-MS or NMR to identify intermediates or byproducts. Reference cyclopropane’s strain-driven reactivity patterns from Baeyer’s theory and experimental data on analogous systems .
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement engineering controls (fume hoods, explosion-proof equipment) due to flammability and toxicity risks. Use PPE (nitrile gloves, safety goggles) and emergency protocols (eye wash stations, showers) as per OSHA guidelines. Monitor airborne concentrations with gas detectors and avoid contamination of personal clothing. Safe disposal requires neutralization protocols for isocyanides and cyclopropane derivatives .
Advanced Research Questions
Q. How can computational methods like molecular dynamics simulations using modified force fields improve the understanding of this compound's conformational behavior?
- Methodological Answer : Optimize OPLS-AA force fields by incorporating cyclopropane-specific bonded parameters (e.g., bond angles, dihedrals) derived from hybrid quantum mechanics/molecular mechanics (QM/MM) matching (Tables 1–2 in ). Validate against DFT-calculated low-energy conformers to refine torsional potentials. Use software like GROMACS or AMBER for simulations, analyzing strain energy distribution and isocyano group electronic effects .
Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer : Address discrepancies (e.g., unexpected shifts) by:
- Cross-validating with 2D NMR (HSQC, HMBC) to confirm assignments.
- Comparing experimental IR/Raman spectra with DFT-predicted vibrational modes.
- Re-examining synthetic conditions (e.g., purity of starting materials, side reactions). Contradictions may arise from solvent effects or dynamic processes (e.g., ring puckering), requiring variable-temperature NMR studies .
Q. In total synthesis, how is this compound utilized as a strategic intermediate, and what challenges arise in its incorporation into complex architectures?
- Methodological Answer : The isocyano group enables [4+1] cycloadditions or Ugi reactions to build heterocycles, while the cyclopropane acts as a rigid spacer. Challenges include:
- Steric hindrance : Optimize protecting groups (e.g., TES) during coupling steps.
- Ring stability : Avoid protic solvents or acidic conditions that trigger ring opening.
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis to direct cyclopropane geometry. Case studies from natural product syntheses highlight these strategies .
Q. What methodologies are recommended for analyzing the electronic effects of the isocyano group on the cyclopropane ring's strain and reactivity?
- Methodological Answer : Combine experimental and computational approaches:
- Experimental : Measure Hammett substituent constants () via kinetic studies of ring-opening reactions. Compare with analogs (e.g., cyano or nitro derivatives).
- Computational : Perform NBO analysis to quantify hyperconjugation between the isocyano lone pair and cyclopropane orbitals. Correlate with strain energy calculations (e.g., using QM methods at the B3LYP/6-311++G** level) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
